molecular formula C18H26N4O3 B10986489 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B10986489
M. Wt: 346.4 g/mol
InChI Key: VFHIKOBAQBEPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately, often starting from a substituted pyridine derivative.

    Coupling Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings.

    Reduction: Reduction reactions can also occur, potentially affecting the carbonyl group in the pyridine ring.

    Substitution: Various substitution reactions can take place, especially on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The pyrazole and pyridine rings are common motifs in bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the methoxyethyl group.

    N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-hydroxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Contains a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

The presence of both the pyrazole and pyridine rings, along with the specific substituents, makes N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide unique. These structural features could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H26N4O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C18H26N4O3/c1-12-10-14(3)21(8-9-25-5)18(24)16(12)17(23)19-6-7-22-15(4)11-13(2)20-22/h10-11H,6-9H2,1-5H3,(H,19,23)

InChI Key

VFHIKOBAQBEPLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCN2C(=CC(=N2)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.